REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[C:10]([Cl:11])=[C:9]([C:12]([OH:14])=O)[S:8][N:7]=1>CN(C)C=O>[Cl:5][C:6]1[C:10]([Cl:11])=[C:9]([C:12]([Cl:3])=[O:14])[S:8][N:7]=1
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.045 mol
|
Type
|
reactant
|
Smiles
|
ClC1=NSC(=C1Cl)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NSC(=C1Cl)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 125.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |